potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
Brand Name:
Vulcanchem
CAS No.:
113963-87-4
VCID:
VC0050998
InChI:
InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1
SMILES:
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+]
Molecular Formula:
C9H7Cl2KO3
Molecular Weight:
273.15 g/mol
potassium 2-(2,4-dichlorophenoxy)-(R)-propionate
CAS No.: 113963-87-4
Main Products
VCID: VC0050998
Molecular Formula: C9H7Cl2KO3
Molecular Weight: 273.15 g/mol
CAS No. | 113963-87-4 |
---|---|
Product Name | potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
Molecular Formula | C9H7Cl2KO3 |
Molecular Weight | 273.15 g/mol |
IUPAC Name | potassium;(2R)-2-(2,4-dichlorophenoxy)propanoate |
Standard InChI | InChI=1S/C9H8Cl2O3.K/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;/h2-5H,1H3,(H,12,13);/q;+1/p-1/t5-;/m1./s1 |
Standard InChIKey | SIVJKMBJGCUUNS-NUBCRITNSA-M |
Isomeric SMILES | C[C@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
SMILES | CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Canonical SMILES | CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl.[K+] |
Synonyms | potassium 2-(2,4-dichlorophenoxy)-(R)-propionate |
PubChem Compound | 23721685 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume